3,4,5-trichlorophthalic Acid

Description

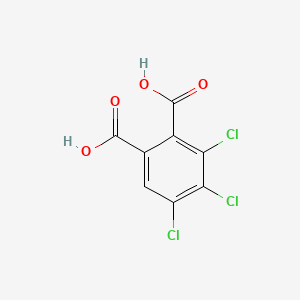

3,4,5-Trichlorophthalic acid is a chlorinated aromatic compound with the molecular formula

C8H3Cl3O4

and a molecular weight of 269.47 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the benzene ring of phthalic acid, specifically at the 3, 4, and 5 positions. It is commonly used in organic synthesis and industrial applications due to its reactivity and stability.Properties

IUPAC Name |

3,4,5-trichlorophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-3-1-2(7(12)13)4(8(14)15)6(11)5(3)10/h1H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXQXRTVKOXDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70149258 | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110471-68-6 | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110471686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxylic acid, trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70149258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trichlorophthalic acid is typically synthesized through the chlorination of phthalic anhydride. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The process involves the continuous feeding of phthalic anhydride and chlorine gas into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trichlorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Esterification: Reaction with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid with alcohols.

Major Products:

Substituted Derivatives: Depending on the nucleophile used, various substituted products can be formed.

Reduced Compounds: Partially or fully dechlorinated phthalic acids.

Esters: Methyl, ethyl, or other alkyl esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

TCPA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential in drug development, particularly in anti-cancer and antibacterial agents.

Synthesis of Antibacterial Agents

TCPA is utilized in the synthesis of several antibacterial drugs. For instance, it is involved in the preparation of fluoroquinolone antibiotics, such as levofloxacin and sparfloxacin. These compounds are essential in treating bacterial infections due to their broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent studies have highlighted TCPA derivatives as potential anticancer agents. Borylated 2,3,4,5-tetrachlorophthalimides derived from TCPA have shown promising activity against various cancer cell lines. These compounds inhibit specific glycosidase enzymes and exhibit selective growth inhibition in cancerous cells compared to healthy cells .

| Compound | Activity | Reference |

|---|---|---|

| Levofloxacin | Antibacterial | |

| Borylated 2,3,4,5-tetrachlorophthalimide | Anticancer |

Material Science Applications

In material science, TCPA is employed in the production of high-performance polymers and resins due to its chemical stability and thermal resistance.

Polymer Production

TCPA can be used to synthesize polyesters and polyamides that are resistant to heat and chemicals. These materials find applications in coatings, adhesives, and composites used in automotive and aerospace industries .

Coating Agents

TCPA derivatives are also explored as potential coating agents that provide enhanced durability and resistance to environmental factors. Their incorporation into formulations can improve the longevity and performance of coatings applied to various substrates .

Environmental Chemistry

TCPA's environmental impact has been studied due to its persistence and toxicity in aquatic systems. Understanding its degradation pathways is crucial for assessing ecological risks.

Toxicity Studies

Research indicates that TCPA exhibits toxic effects on aquatic organisms, prompting investigations into its environmental fate and transport mechanisms. Studies have shown that TCPA can bioaccumulate in aquatic food webs, raising concerns about its long-term ecological effects .

Degradation Pathways

Investigations into the biodegradation of TCPA reveal that certain microbial strains can effectively break down this compound under specific conditions. This knowledge is vital for developing bioremediation strategies aimed at mitigating the environmental impact of chlorinated phthalates .

Case Study 1: Synthesis of Antibacterial Compounds

In a study published by NCBI, researchers synthesized a series of borylated TCPA derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that specific derivatives exhibited significant inhibition against bacterial growth, suggesting their potential as new therapeutic agents .

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted on TCPA highlighted its persistence in water bodies and potential for bioaccumulation. The study recommended further monitoring of TCPA levels in aquatic environments to safeguard against ecological risks associated with chlorinated compounds .

Mechanism of Action

The mechanism of action of 3,4,5-trichlorophthalic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug design.

Comparison with Similar Compounds

- 2,3,4-Trichlorophthalic Acid

- 2,4,5-Trichlorophthalic Acid

- **3,4,

Biological Activity

3,4,5-Trichlorophthalic acid (TCPA) is a chlorinated derivative of phthalic acid, noted for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and toxicology.

This compound has the empirical formula and a molecular weight of 261.45 g/mol. It is synthesized through chlorination reactions involving phthalic anhydride or o-xylene derivatives under controlled conditions. The synthesis process typically involves vapor-phase oxidation or chlorination methods to achieve the desired trichlorinated structure.

Biological Activity

1. Antimicrobial Properties

Research has demonstrated that TCPA exhibits significant antimicrobial activity. A study evaluating various substituted tetrachlorophthalic acid derivatives found that TCPA and its derivatives showed potent inhibition against several bacterial strains, comparable to established antibiotics such as streptomycin .

2. Glycosidase Inhibition

TCPA has been investigated for its ability to inhibit glycosidase enzymes, which are crucial for carbohydrate metabolism. The inhibition of these enzymes can have therapeutic implications in managing diabetes and other metabolic disorders. Studies indicate that TCPA derivatives can modulate glycosidase activity effectively, with implications for drug development targeting metabolic diseases .

3. Anticancer Activity

TCPA and its analogs have shown promise in anticancer research. In vitro assays against various cancer cell lines revealed that some TCPA derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial in developing targeted cancer therapies .

Toxicological Profile

While TCPA shows beneficial biological activities, it is also essential to consider its toxicological aspects. Studies have indicated that exposure to TCPA can induce hepatic microsomal enzymes in animal models, suggesting potential hepatotoxic effects . Furthermore, immunological studies on workers exposed to TCPA have highlighted possible allergic reactions and respiratory issues associated with prolonged exposure .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, TCPA was tested against Gram-positive and Gram-negative bacteria. The results indicated that TCPA had a minimum inhibitory concentration (MIC) comparable to that of standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Line Selectivity

In vitro studies conducted on various cancer cell lines demonstrated that specific TCPA derivatives exhibited significant growth inhibition at low concentrations without affecting normal cell lines like MCF10A. This selectivity underscores the potential for developing anticancer drugs based on the TCPA scaffold .

Q & A

Q. How to align synthesis protocols with regulatory standards for chlorinated aromatic acids?

- Methodological Answer : Follow FDA Global Substance Registration System (GSRS) guidelines for nomenclature and purity thresholds (≥95%). Document synthetic routes in alignment with ECHA’s REACH framework, emphasizing waste minimization and hazard controls (e.g., fume hoods for volatile intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.